4-アミノ-6-ニトロレソルシノール塩酸塩

概要

説明

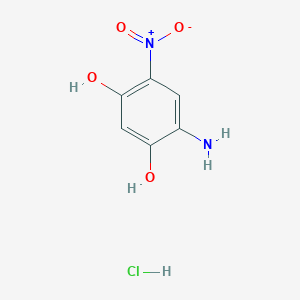

4-Amino-6-nitroresorcinol hydrochloride is an organic compound with the chemical formula C6H6N2O5 · HCl. It is a colorless crystalline solid that is highly soluble in water and exhibits certain stability in aqueous solutions. This compound is known for its significant chemical properties, including electrophilic substitution reactions, acidity, and basicity .

科学的研究の応用

4-Amino-6-nitroresorcinol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and photosensitive materials.

Biology: The compound is utilized in the preparation of certain biological stains and markers.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs with specific biological activities.

Industry: The compound is employed in the production of pesticides and other industrial chemicals

作用機序

Target of Action

The primary target of 4-Amino-6-nitroresorcinol hydrochloride is the poly phenylene benzodioxazole AB type novel monomer . This compound is used for preparing the front body of this monomer .

Mode of Action

4-Amino-6-nitroresorcinol hydrochloride interacts with its target by being used in the preparation of the front body of the poly phenylene benzodioxazole AB type novel monomer . This interaction results in the formation of a new monomer with high stability and increased dissolvability in PPA .

Biochemical Pathways

The biochemical pathway affected by 4-Amino-6-nitroresorcinol hydrochloride involves the preparation of the front body of the poly phenylene benzodioxazole AB type novel monomer . The downstream effects of this pathway include the creation of a new monomer with high stability, increased dissolvability in PPA, and avoidance of gas interference .

Result of Action

The result of the action of 4-Amino-6-nitroresorcinol hydrochloride is the formation of a new monomer with high stability and increased dissolvability in PPA . This new monomer is used in the production of high-performance fibers .

Action Environment

The action of 4-Amino-6-nitroresorcinol hydrochloride is influenced by various environmental factors. For instance, the recovered alcohol solvents can be circularly used after rectification . .

生化学分析

Biochemical Properties

4-Amino-6-nitroresorcinol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with meta-cleavage dioxygenase, an enzyme isolated from cell extracts of Bordetella species . This interaction is crucial for the compound’s inhibitory effects on the enzyme, which can influence various metabolic pathways.

Cellular Effects

4-Amino-6-nitroresorcinol hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with meta-cleavage dioxygenase can lead to alterations in metabolic flux and metabolite levels, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 4-Amino-6-nitroresorcinol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits meta-cleavage dioxygenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-nitroresorcinol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Amino-6-nitroresorcinol hydrochloride is relatively stable under standard laboratory conditions . Long-term exposure can lead to degradation and potential changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of 4-Amino-6-nitroresorcinol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disturbances . It is important to determine the optimal dosage to minimize toxicity while maximizing its biochemical benefits.

Metabolic Pathways

4-Amino-6-nitroresorcinol hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as meta-cleavage dioxygenase, influencing metabolic flux and metabolite levels . These interactions can have significant effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 4-Amino-6-nitroresorcinol hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

4-Amino-6-nitroresorcinol hydrochloride is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its interactions with enzymes and other biomolecules .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-6-nitroresorcinol hydrochloride involves a two-step process:

Nitration of 4-Amino-1,3-benzenediol: The initial step involves the nitration of 4-Amino-1,3-benzenediol (also known as 4-aminoresorcinol) using nitric acid. This reaction yields 4-Amino-6-nitroresorcinol.

Formation of Hydrochloride Salt: The resulting 4-Amino-6-nitroresorcinol is then reacted with hydrochloric acid to form 4-Amino-6-nitroresorcinol hydrochloride.

Industrial Production Methods

In industrial settings, the synthesis of 4-Amino-6-nitroresorcinol hydrochloride is optimized for large-scale production. The process involves the controlled reduction of 4,6-dinitroresorcinol, avoiding the formation of by-products such as 4,6-diaminoresorcinol. The use of inexpensive catalysts and the recovery of solvents through rectification make the process cost-effective and environmentally friendly .

化学反応の分析

Types of Reactions

4-Amino-6-nitroresorcinol hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Acid-Base Reactions: The compound exhibits both acidic and basic properties, allowing it to participate in acid-base reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Acid-Base Reactions: Strong acids or bases can be used to facilitate these reactions.

Major Products

Reduction: The major product is 4,6-diaminoresorcinol.

Electrophilic Substitution: Depending on the substituent introduced, various substituted derivatives of 4-Amino-6-nitroresorcinol hydrochloride can be formed.

類似化合物との比較

Similar Compounds

4-Amino-1,3-benzenediol (4-aminoresorcinol): A precursor in the synthesis of 4-Amino-6-nitroresorcinol hydrochloride.

4,6-Dinitroresorcinol: An intermediate in the synthesis process.

4,6-Diaminoresorcinol: A reduction product of 4-Amino-6-nitroresorcinol hydrochloride

Uniqueness

4-Amino-6-nitroresorcinol hydrochloride is unique due to its dual functional groups (amino and nitro), which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

生物活性

4-Amino-6-nitroresorcinol hydrochloride (4A6NR.HCl) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and safety profile, supported by data tables and relevant case studies.

Mechanisms of Biological Activity

The biological activity of 4A6NR.HCl can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that nitro compounds can exhibit antimicrobial properties through the generation of reactive nitrogen species, which disrupt cellular functions in bacteria .

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which may help in mitigating oxidative stress in cells .

- Cytotoxic Effects : Studies have demonstrated that 4A6NR.HCl can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Data Table

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Antioxidant | Reduces oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Skin Irritation | Causes dermal irritation |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 4A6NR.HCl exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell membranes and interference with metabolic pathways .

- Cytotoxicity Evaluation : In vitro tests on HeLa cells showed that 4A6NR.HCl has a notable cytotoxic effect, with IC50 values indicating effective inhibition of cell proliferation. Flow cytometry analysis revealed that the compound induces cell cycle arrest and promotes apoptosis through caspase activation .

- Safety Profile Assessment : Safety data indicate that while 4A6NR.HCl has therapeutic potential, it may also pose risks such as skin irritation and respiratory issues upon exposure. Proper handling and usage guidelines are essential for safe application in laboratory and clinical settings .

特性

IUPAC Name |

4-amino-6-nitrobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4.ClH/c7-3-1-4(8(11)12)6(10)2-5(3)9;/h1-2,9-10H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFGTUHRHMFGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647537 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883566-55-0 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。